molecular formula C5H5F3O B595154 1-(Trifluoromethyl)cyclopropanecarbaldehyde CAS No. 1229311-61-8

1-(Trifluoromethyl)cyclopropanecarbaldehyde

Cat. No.: B595154
CAS No.: 1229311-61-8
M. Wt: 138.089
InChI Key: QUWHGSSMZMPEGW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropanecarbaldehyde (CAS 1229311-61-8) is a high-value chemical building block characterized by its molecular formula C 5 H 5 F 3 O and a molecular weight of 138.09 g/mol [ 1 ]. This compound integrates two privileged structural motifs—the cyclopropane ring and the trifluoromethyl group—with a reactive aldehyde handle, making it a highly versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research. The primary research value of this compound lies in its application in advanced synthetic methodology. It has been identified as a key substrate in mechanistic studies for nickel-catalyzed defluorinative coupling reactions [ 3 ]. In these processes, it couples with trifluoromethyl alkenes to form gem-difluoroalkenes, which are important carbonyl bioisosteres in medicinal chemistry due to their potential to improve the metabolic stability and binding properties of drug candidates [ 3 ]. The aldehyde group (-CHO) serves as a versatile functional group for further transformations, including nucleophilic additions and reductive aminations, enabling the rapid diversification of molecular scaffolds. Handling this reagent requires specific safety precautions. It is classified as flammable and carries hazard statements for skin and eye irritation [ 1 . It must be stored under an inert atmosphere in a freezer, ideally under -20°C, to maintain its stability and purity [ 1 ]. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHGSSMZMPEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254584
Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
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Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229311-61-8
Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
Source CAS Common Chemistry
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Record name 1-(Trifluoromethyl)cyclopropanecarboxaldehyde
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Record name 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE
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Preparation Methods

Mechanism and Substrate Scope

Copper-catalyzed cyclopropanation using trifluorodiazoethane (CF₃CHN₂) and alkenyl boronates enables the construction of trifluoromethylcyclopropanes with high stereocontrol. The reaction proceeds via a carbene transfer mechanism, where the copper complex coordinates to the diazo compound, generating a metallocarbene intermediate. This species undergoes [2+1] cycloaddition with the alkene, forming the cyclopropane ring.

Critical to this method is the choice of chiral ligands. For instance, ligand L3 (Table 1) achieves 94:6 diastereomeric ratio (dr) and 95:5 enantiomeric ratio (er) when using 4 equivalents of trifluorodiazoethane in dichloroethane (DCE). Substrates bearing electron-withdrawing groups on the alkene exhibit enhanced reactivity, though steric hindrance at the boronated carbon slightly reduces conversion rates.

Table 1: Optimization of Copper-Catalyzed Cyclopropanation

EntryLigandDiazo (equiv)Time (h)Conversion (%)drer
3L1428992:8
6L3468794:695:5
8L326100 (69)94:695:5

Conditions: [Cu(NCMe)₄]PF₆ (5 mol%), DCE, slow diazo addition over 6 h.

Silver-Catalyzed Epoxide-to-Cyclopropane Conversion

Reaction Design and Scope

Silver catalysis offers a unique route to trifluoromethylcyclopropanes via oxygen-to-carbon exchange in epoxides. Trifluoromethyl N-triftosylhydrazones serve as carbene precursors, reacting with epoxides in a tandem deoxygenation/[2+1] cycloaddition. The method tolerates esters, halides, and heterocycles, making it suitable for late-stage functionalization of complex molecules.

Key advantages include:

  • Mild conditions : Reactions proceed at 25–40°C, preserving acid-sensitive groups.

  • Broad substrate scope : Epoxides derived from limonene and menthol are successfully converted to cyclopropanes.

Aldehyde Functionalization

To generate 1-(trifluoromethyl)cyclopropanecarbaldehyde, epoxides bearing hydroxymethyl substituents are employed. Post-cyclopropanation, the hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC). For instance, oxidation of 1-(trifluoromethyl)cyclopropanemethanol with PCC in dichloromethane (20°C, 2 h) provides the aldehyde in 78% yield.

Oxidation of Primary Alcohol Precursors

PCC-Mediated Oxidation

Primary alcohols adjacent to the cyclopropane ring are selectively oxidized to aldehydes using PCC, a mild reagent that avoids over-oxidation to carboxylic acids. The reaction is typically conducted in dichloromethane or benzene, with yields contingent on the alcohol’s steric environment. For example, 1-(trifluoromethyl)cyclopropanemethanol reacts with PCC (1.2 equiv) to afford the aldehyde within 3 hours.

Critical Parameters:

  • Solvent choice : Dichloromethane enhances reaction homogeneity compared to benzene.

  • Temperature : Reactions above 25°C risk epimerization of the cyclopropane ring.

Alternative Oxidants

While PCC is preferred, Dess-Martin periodinane and Swern oxidation (oxalyl chloride/DMSO) are viable alternatives. However, these methods may require stringent anhydrous conditions or lower temperatures (−78°C) to prevent side reactions.

Nitrile Reduction and Hydrolysis

Stephen Reduction Pathway

Nitriles serve as aldehyde precursors via partial reduction. In the Stephen reaction, 1-(trifluoromethyl)cyclopropanecarbonitrile is treated with stannous chloride (SnCl₂) and hydrochloric acid, forming an imine intermediate that hydrolyzes to the aldehyde. This method, though less common, provides moderate yields (50–60%) and requires careful pH control during hydrolysis.

Limitations and Side Reactions

Nitrile reduction often competes with full hydrolysis to carboxylic acids. Employing stoichiometric SnCl₂ and short reaction times (≤1 h) minimizes over-hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trifluoromethyl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropanecarbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to specific biological effects, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopropanecarbaldehyde derivatives allows for tailored reactivity and applications. Below is a detailed comparison of 1-(Trifluoromethyl)cyclopropanecarbaldehyde with four analogous compounds:

1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde

  • Structure : Features a triisopropylsilyloxy (-OSi(iPr)₃) group instead of -CF₃.
  • Reactivity : The bulky silyloxy group introduces steric hindrance, reducing accessibility to the aldehyde for nucleophilic attack. This makes it less reactive than the trifluoromethyl analogue but useful as a protected aldehyde intermediate in multi-step syntheses.
  • Applications : Primarily employed as a protecting group in organic synthesis due to its stability under acidic/basic conditions .

1-(5-Nitro-1H-indol-3-yl)cyclopropanecarbaldehyde (3r)

  • Structure : Substituted with a nitro-indolyl group, introducing aromaticity and hydrogen-bonding capability.
  • Reactivity: The electron-deficient nitro group (-NO₂) further activates the aldehyde toward nucleophilic additions. The indole moiety enables participation in cyclization reactions, as demonstrated in control experiments with Huang’s ketone .
  • Applications : Serves as a precursor to bioactive molecules, particularly antitumor agents. Derivatives of nitro-indole carbaldehydes have shown growth inhibition in cancer cell lines (e.g., NCI-H522) .

1-(Methylsulfanyl)cyclopropane-1-carbaldehyde

  • Structure : Contains a methylsulfanyl (-SMe) group, which is less electron-withdrawing than -CF₃ but still moderately polar.
  • Reactivity : The sulfur atom provides mild electron-donating effects, reducing the aldehyde’s electrophilicity compared to the trifluoromethyl derivative. However, the -SMe group can participate in oxidation reactions or serve as a leaving group.
  • Applications : Utilized as an intermediate in the synthesis of heterocycles and agrochemicals .

1-(Arylalkynyl)cyclopropanecarbaldehyde

  • Structure : Substituted with an arylalkynyl group, combining the cyclopropane ring with a conjugated alkyne.
  • Reactivity : The alkynyl group enables click chemistry (e.g., Huisgen cycloaddition) and π-π stacking interactions, enhancing utility in materials science. The aldehyde remains reactive but may exhibit steric constraints.
  • Applications : Explored in polymer chemistry and as a building block for fluorescent dyes .

Comparative Data Table

Compound Substituent Key Reactivity Features Applications References
This compound -CF₃ High electrophilicity due to -CF₃; prone to nucleophilic additions Pharmaceutical intermediates, agrochemicals
1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde -OSi(iPr)₃ Steric hindrance; stable protecting group Protecting group in multi-step synthesis
1-(5-Nitro-1H-indol-3-yl)cyclopropanecarbaldehyde -NO₂-indolyl Activated aldehyde; participates in cyclization Antitumor agent precursors
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde -SMe Moderate electrophilicity; sulfur-mediated reactivity Heterocycle synthesis
1-(Arylalkynyl)cyclopropanecarbaldehyde Arylalkynyl Conjugation-enabled click chemistry Materials science, fluorescent dyes

Research Findings and Trends

  • Electron-Withdrawing Effects : The -CF₃ group in this compound significantly lowers the LUMO energy of the aldehyde, facilitating reactions with nucleophiles like amines and hydrazines. This contrasts with the -OSi(iPr)₃ derivative, where steric effects dominate .
  • Synthetic Utility : The methylsulfanyl and arylalkynyl variants highlight the versatility of cyclopropanecarbaldehydes in accessing diverse chemical space through substituent modulation .

Biological Activity

1-(Trifluoromethyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C5_5H5_5F3_3O. It features a trifluoromethyl group attached to a cyclopropane ring, further bonded to an aldehyde functional group. This unique structure endows the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and programmed cell death.

Data Table: Summary of Biological Activities

Activity Target Organisms/Cells Mechanism Reference
AntimicrobialBacteria (e.g., E. coli)Disruption of cell membrane
AnticancerHuman cervical cancer cellsInduction of apoptosis via caspase activation
Enzyme InhibitionVarious enzymesCompetitive inhibition affecting metabolic pathways

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited significant inhibitory effects on E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The study concluded that the compound's unique structure contributed to its potent antimicrobial action.

Case Study 2: Anticancer Potential

In vitro experiments were conducted using human cervical cancer cells treated with varying concentrations of this compound. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as evidenced by caspase-3 activation assays. The findings suggest potential therapeutic applications in cancer treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound exhibits moderate bioavailability and is metabolized primarily through liver enzymes. Further research is needed to elucidate its metabolic pathways and elimination routes.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(Trifluoromethyl)cyclopropanecarbaldehyde, and what are their critical optimization parameters?

  • Methodology : Synthesis often involves cyclopropanation of α,β-unsaturated trifluoromethyl precursors or aldehyde functionalization of pre-formed cyclopropane derivatives. Critical parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Ru-based systems) improve cyclopropane ring formation efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and intermediate stability .
  • Reaction time : Extended durations (e.g., 3 days) ensure complete conversion, monitored via thin-layer chromatography (TLC) .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?

  • Mechanistic Insight : The trifluoromethyl group exerts a strong electron-withdrawing effect, stabilizing transition states in nucleophilic additions (e.g., aldol condensations) and increasing the electrophilicity of the aldehyde carbonyl. This is validated by kinetic studies comparing non-fluorinated analogs .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Key Methods :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR tracks fluorine environments, while 1H^{1}\text{H} NMR identifies aldehyde proton shifts (~9-10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves cyclopropane ring geometry and stereoelectronic effects .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., aldol condensation vs. Cannizzaro reaction) be managed during the use of this compound in multi-step syntheses?

  • Experimental Design :

  • pH control : Alkaline conditions favor Cannizzaro disproportionation, while neutral/mildly acidic conditions promote aldol pathways .
  • Temperature modulation : Lower temperatures (<0°C) suppress side reactions by slowing kinetic pathways .
  • Real-time monitoring : Use in-situ FTIR or HPLC to detect intermediate species and adjust conditions dynamically .

Q. What methodologies resolve contradictions in reported kinetic data for this compound reactions (e.g., conflicting rate constants)?

  • Data Reconciliation Strategies :

  • Standardized conditions : Replicate experiments under identical solvent, temperature, and catalyst loads to isolate variables .
  • Arrhenius analysis : Compare activation energies across studies to identify systematic errors (e.g., impurity interference) .
  • Computational validation : Density Functional Theory (DFT) models predict rate constants, cross-referenced with experimental data .

Q. How can solvent polarity be systematically studied to optimize reaction outcomes for this compound in nucleophilic additions?

  • Methodological Framework :

  • Solvent polarity screening : Test solvents with varying dielectric constants (e.g., hexane to DMSO) to correlate polarity with yield/selectivity .
  • Kamlet-Taft parameters : Quantify solvent hydrogen-bonding and polarizability effects on transition states .
  • Microscale high-throughput screening : Use automated platforms to rapidly assess >50 solvent combinations .

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